molecular formula C17H17NO5S B6412875 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1262007-44-2

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412875
CAS No.: 1262007-44-2
M. Wt: 347.4 g/mol
InChI Key: PGHILRNLTOHKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoic acid core: This can be achieved through the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by hydrolysis.

    Introduction of the hydroxy group: The hydroxy group can be introduced via electrophilic aromatic substitution using a suitable hydroxylating agent.

    Attachment of the pyrrolidinylsulfonyl phenyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

    4-Hydroxybenzoic acid: Lacks the pyrrolidinylsulfonyl phenyl group, making it less complex and potentially less specific in its interactions.

    2-Hydroxy-5-sulfobenzoic acid: Contains a sulfonyl group but lacks the pyrrolidinyl substitution, which may affect its binding properties.

    4-(Pyrrolidinylsulfonyl)benzoic acid: Similar structure but lacks the hydroxy group, which may influence its reactivity and interactions.

The uniqueness of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHILRNLTOHKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692345
Record name 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-44-2
Record name 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.